1-[3-(4-methoxy-2-prop-2-enylphenoxy)propyl]imidazole
Overview
Description
1-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]imidazole is an organic compound that features an imidazole ring linked to a phenoxypropyl group. The presence of the methoxy and prop-2-enyl substituents on the phenoxy ring imparts unique chemical properties to this compound, making it of interest in various scientific fields.
Scientific Research Applications
1-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]imidazole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-methoxy-2-prop-2-enylphenoxy)propyl]imidazole typically involves the following steps:
Formation of the Phenoxypropyl Intermediate: The initial step involves the reaction of 4-methoxy-2-prop-2-enylphenol with 3-chloropropanol in the presence of a base such as potassium carbonate. This results in the formation of 3-(4-methoxy-2-prop-2-enylphenoxy)propanol.
Imidazole Formation: The intermediate is then reacted with imidazole in the presence of a suitable catalyst, such as copper(I) iodide, under reflux conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]imidazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced to form a saturated imidazoline derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 4-methoxy-2-prop-2-enylbenzoic acid.
Reduction: Formation of 1-[3-(4-methoxy-2-prop-2-enylphenoxy)propyl]imidazoline.
Substitution: Formation of various substituted phenoxy derivatives.
Mechanism of Action
The mechanism of action of 1-[3-(4-methoxy-2-prop-2-enylphenoxy)propyl]imidazole involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways such as the STAT3 pathway, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Shares structural similarities but differs in the presence of the imidazole ring.
1-[4-(2-Methoxy-4-prop-1-enylphenoxy)butyl]-3,5-dimethylpiperidine: Another compound with a similar phenoxypropyl group but with a different heterocyclic ring.
Uniqueness: 1-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]imidazole is unique due to the combination of the imidazole ring and the phenoxypropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[3-(4-methoxy-2-prop-2-enylphenoxy)propyl]imidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-3-5-14-12-15(19-2)6-7-16(14)20-11-4-9-18-10-8-17-13-18/h3,6-8,10,12-13H,1,4-5,9,11H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLSQJYCRLTKHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCCN2C=CN=C2)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.